1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea
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Overview
Description
1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea is a synthetic organic compound characterized by the presence of fluorine atoms on both the benzyl and phenyl groups
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the benzyl intermediate.
Coupling with the Phenyl Intermediate: The benzyl intermediate is then coupled with 2-(2-fluorophenyl)-2-methoxypropylamine under appropriate conditions to form the desired urea compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is investigated for its use in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea can be compared with other similar compounds, such as:
4-Fluorobenzyl N-(2-fluorophenyl)carbamate: This compound shares structural similarities but differs in its functional groups and overall reactivity.
1-(2-Fluorobenzyl)piperazine: Another related compound with a different core structure, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-18(24-2,15-5-3-4-6-16(15)20)12-22-17(23)21-11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYUUIEEQXQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)F)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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